Orteronel, (R)-

説明

Orteronel, (R)-, also known as Orteronel, (R)-, is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Orteronel, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orteronel, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

前立腺がん治療

Orteronel, ®-, 別名 TAK-700 は、転移性去勢抵抗性前立腺がん (CRPC) の治療における可能性が主に研究されています。 アンドロゲン生合成に不可欠な酵素である CYP17A1 の選択的阻害剤として作用し、これは副腎および前立腺腫瘍組織で起こります 。この酵素を阻害することで、オルテロネルはアンドロゲン産生を減少させることを目指しており、これは前立腺がんの増殖の主要な推進力です。

薬物動態と代謝

前臨床モデルにおけるオルテロネルの薬物動態を評価した研究では、その代謝安定性が明らかになり、代謝に関与する主要なシトクロム P450 酵素が特定されました 。薬物動態を理解することは、臨床設定における適切な投与量と投与スケジュールを決定するために不可欠です。

アンドロゲン遮断療法 (ADT) の強化

オルテロネルは、新たに診断された転移性ホルモン感受性前立腺がん患者に対する ADT との併用療法で評価されています。 目標は、アンドロゲン合成をさらに抑制し、ADT の有効性を高めることです 。臨床試験では、併用療法の一環として、全生存期間と無増悪生存期間への影響が調査されました。

非転移性去勢抵抗性前立腺がん

オルテロネルを単剤療法として、非転移性 CRPC で使用する可能性についても研究されています。 17α-ヒドロキシラーゼよりも 17,20-リアーゼに対する特異性が高いため、非転移性疾患の患者にとって有望な候補となり、転移性がんへの進行を遅らせる可能性があります .

薬物排泄と消失

前臨床研究で示されているように、オルテロネルの主な排泄経路は尿です。 この情報は、薬物が体からどのようにクリアされるかを理解し、他の薬物との潜在的な相互作用を予測するために重要です .

治療反応バイオマーカー

オルテロネルによる前立腺特異抗原 (PSA) レベルへの影響は、治療反応を評価するためのバイオマーカーとして使用されます。 治療後の PSA レベルの低下は、薬物に対する陽性反応を示し、臨床試験における重要な指標です .

有害事象プロファイリング

オルテロネルの有害事象プロファイルを理解することは、患者の安全にとって不可欠です。 臨床試験では、副作用の発生率と重症度が記録されており、これは治療中のリスク評価と管理に重要です .

プロトコル後療法の影響

オルテロネルで治療された患者に対するプロトコル後延命療法の影響は、別の関心のある分野です。 研究では、後続の治療が、当初オルテロネルで治療された患者の長期的な転帰にどのように影響するかを調査してきました .

作用機序

Target of Action

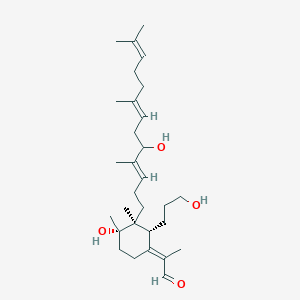

Orteronel ®, also known by its developmental code name TAK-700, is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase . This enzyme, also known as CYP17A1, is expressed in testicular, adrenal, and prostatic tumor tissues . It plays a crucial role in the biosynthesis of androgens, hormones that stimulate the growth of prostate cancer cells .

Mode of Action

Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions in the biosynthesis of androgens: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . By inhibiting CYP17A1, Orteronel effectively reduces the androgen levels in the bloodstream, starving prostate cancer cells of the hormones they need to grow and proliferate .

Biochemical Pathways

The primary biochemical pathway affected by Orteronel is the androgen biosynthesis pathway. The inhibition of CYP17A1 by Orteronel disrupts this pathway, leading to a decrease in the production of androgens . This results in lower circulating levels of testosterone, a key androgen that promotes the growth and proliferation of prostate cancer cells .

Pharmacokinetics

Orteronel has been studied for its pharmacokinetic properties in preclinical models . It was found to be stable in various liver microsomes tested. The half-life of Orteronel with intravenous route was found to be 1.65 ± 0.22 hours. The clearance and volume of distribution by intravenous route for Orteronel were found to be 27.5 ± 3.09 mL/min/kg and 3.94 ± 0.85 L/kg, respectively . The absorption of Orteronel was rapid, with maximum concentrations of drug in plasma attained at 0.38, 0.75, 0.50, and 0.83 hours, respectively, after oral administration of Orteronel at various doses . The primary route of elimination for Orteronel is urine .

Result of Action

The molecular effect of Orteronel’s action is the reduction of androgen levels in the bloodstream . This leads to the starvation of prostate cancer cells of the hormones they need to grow and proliferate . On a cellular level, this results in the inhibition of tumor growth .

生化学分析

Biochemical Properties

Orteronel, ®-, plays a significant role in biochemical reactions by inhibiting the enzyme CYP17A1. This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues. CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione . By inhibiting CYP17A1, Orteronel, ®-, reduces the levels of these androgens, thereby decreasing the production of testosterone .

Cellular Effects

Orteronel, ®-, exerts its effects on various types of cells, particularly those involved in androgen production. In prostate cancer cells, Orteronel, ®-, reduces the levels of testosterone, which is essential for the growth and proliferation of these cells . This reduction in testosterone levels leads to decreased cell signaling through androgen receptors, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, Orteronel, ®-, has been shown to affect gene expression and cellular metabolism by altering the levels of key androgens .

Molecular Mechanism

The molecular mechanism of Orteronel, ®-, involves the selective inhibition of the 17,20-lyase activity of CYP17A1. This inhibition prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and subsequently to DHEA and androstenedione . By blocking these reactions, Orteronel, ®-, reduces the levels of androgens, including testosterone . This reduction in androgen levels leads to decreased activation of androgen receptors, which in turn inhibits the growth and proliferation of androgen-dependent prostate cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orteronel, ®-, have been observed to change over time. The compound has been shown to be stable in various liver microsomes tested, with a half-life of approximately 1.65 hours when administered intravenously . Over time, Orteronel, ®-, reduces testosterone levels significantly, with a median decline of 89% from baseline observed at 3 months . Long-term administration of Orteronel, ®-, has been associated with manageable toxicities, including fatigue, hypertension, and nausea .

Dosage Effects in Animal Models

In animal models, the effects of Orteronel, ®-, vary with different dosages. Studies have shown that the absorption of Orteronel, ®-, is rapid, with maximum concentrations in plasma attained within an hour after oral administration . The bioavailability of Orteronel, ®-, ranges between 69% and 89% . At higher doses, Orteronel, ®-, has been associated with increased adverse effects, including fatigue and hypertension . The compound has demonstrated dose-proportional pharmacokinetics, indicating predictable increases in drug exposure with increasing doses .

Metabolic Pathways

Orteronel, ®-, is involved in metabolic pathways that include its interaction with CYP17A1. The compound is metabolized primarily in the liver, where it undergoes biotransformation by various cytochrome P450 enzymes . The primary route of elimination for Orteronel, ®-, is through urine . The metabolic stability of Orteronel, ®-, has been demonstrated in various preclinical species and human liver microsomes .

Transport and Distribution

Orteronel, ®-, is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to have good permeability in Caco-2 cells, indicating efficient absorption in the gastrointestinal tract . Once absorbed, Orteronel, ®-, is distributed to various tissues, including the liver, adrenal glands, and prostate tumor tissues . The volume of distribution for Orteronel, ®-, is approximately 3.94 L/kg when administered intravenously .

Subcellular Localization

The subcellular localization of Orteronel, ®-, is primarily within the endoplasmic reticulum, where CYP17A1 is located . By inhibiting CYP17A1 in the endoplasmic reticulum, Orteronel, ®-, effectively reduces the production of androgens . This localization is crucial for the compound’s activity, as it allows for direct interaction with the target enzyme .

特性

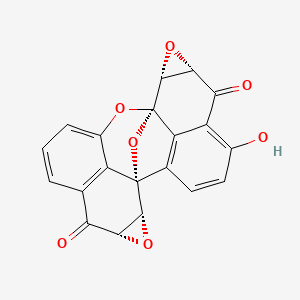

IUPAC Name |

6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFIJIOIVJZMN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226191 | |

| Record name | Orteronel, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752243-39-3 | |

| Record name | Orteronel, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752243393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orteronel, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTERONEL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267WB8R4TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)

![(3R)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1250934.png)

![N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)